molecular formula C26H30FN5O2 B11036994 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11036994
M. Wt: 463.5 g/mol
InChI Key: XCAWRNPNZXTKAX-UHFFFAOYSA-N
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Description

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a morpholin-4-yl group, and a tetrahydro-pyrimido-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common method involves the reaction of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the preparation of intermediate compounds, such as 4-fluorobenzylamine and morpholine derivatives. These intermediates are then subjected to cyclization reactions to form the pyrimido-triazinone core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, the compound is explored for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones and their derivatives. Examples include:

Uniqueness

What sets 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C26H30FN5O2

Molecular Weight

463.5 g/mol

IUPAC Name

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C26H30FN5O2/c1-20-24(17-21-5-3-2-4-6-21)25(33)32-19-30(12-11-29-13-15-34-16-14-29)18-31(26(32)28-20)23-9-7-22(27)8-10-23/h2-10H,11-19H2,1H3

InChI Key

XCAWRNPNZXTKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)F)CCN4CCOCC4)CC5=CC=CC=C5

Origin of Product

United States

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